28-Demethyl-beta-amyrone
Description
Context within Pentacyclic Triterpenoid (B12794562) Chemistry
Pentacyclic triterpenoids are a large and diverse family of natural products derived from the 30-carbon precursor oxidosqualene. ogeochem.jpmdpi.com These compounds are characterized by a core structure of five fused rings. Their chemical diversity arises from different carbon skeletons, which are categorized into several major types, including oleanane (B1240867), ursane, and lupane (B1675458). scripps.edu
28-Demethyl-beta-amyrone belongs to the oleanane class of pentacyclic triterpenoids. nih.gov Its chemical structure is a derivative of the more common triterpene, beta-amyrone (B8019628). lookchem.com The nomenclature "28-Demethyl" or "28-Nor" indicates the absence of a methyl group at the C-28 position of the standard oleanane skeleton, resulting in a 29-carbon structure. The biosynthesis of these complex molecules occurs via the isoprenoid pathway, where cyclization of oxidosqualene by specific enzymes, such as beta-amyrin (B1666858) synthase, forms the foundational oleanane framework. ogeochem.jpmdpi.com Subsequent enzymatic modifications, like oxidation, lead to the formation of compounds such as this compound. frontiersin.org
cymitquimica.comcymitquimica.comglentham.comcalpaclab.commedchemexpress.commedchemexpress.cnResearch Significance in Natural Products and Chemical Biology
The study of natural products is a cornerstone of drug discovery and provides essential chemical tools for exploring biological processes. Pentacyclic triterpenoids, in particular, are of significant interest due to their vast structural diversity and wide range of biological activities. scripps.edu
The research significance of this compound lies in its identified bioactivities and its potential as a lead compound for further investigation. It has been specifically identified as an antitoxin that can be effective against the toxic effects of Staphylococcal enterotoxins (SEs). medchemexpress.commedchemexpress.cn A computational docking study investigated this interaction, showing that 28-Norolean-12-en-3-one formed hydrogen bonds with key amino acid residues (GLN43 and GLY227) in the binding site of Staphylococcal enterotoxin A (SEA). nih.gov
Further computational studies have highlighted its potential in other areas. In an analysis screening for potential inhibitors of the SARS-CoV-2 spike protein, this compound was identified as a promising candidate from the plant Pandanus odorifer. researchgate.net The study reported its binding interactions and calculated properties relevant to its potential as a drug-like molecule. researchgate.net
researchgate.netStructure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXTWZLGUEVGX-DICJWPJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@H]5[C@H]4CC(CC5)(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytogeographical Distribution of 28 Demethyl Beta Amyrone
Identification in Specific Plant Species and Genera
The identification of 28-Demethyl-beta-amyrone has been confirmed in several key plant species, highlighting its significance in the study of natural products.
This compound has been extracted from Cyclocarya paliurus, a tree native to China. apexbt.com The leaves of this plant, in particular, are a known source of various triterpenoids. nih.govnih.gov
This compound is a notable constituent of the Pistacia genus. It is considered one of the main triterpenes in Pistacia lentiscus var. Chia, also known as the mastic tree, which has been used in traditional Greek medicine for centuries. medchemexpress.commedchemexpress.commedchemexpress.cnnih.gov The compound has also been identified in Pistacia integerrima and Pistacia chinensis. researchgate.netarabjchem.orgfrontiersin.org
Beyond the aforementioned species, this compound has been detected in a variety of other plants. Research has indicated its presence in Pandanus odorifer, a tropical plant. researchgate.netnih.govsemanticscholar.org Furthermore, it has been found in the pods of Alnus cremastogyne and in brews made from Rhododendron flowers. d-nb.infonih.govresearchgate.netresearchgate.net
Distribution within Plant Tissues and Organs
The concentration and distribution of triterpenoids like this compound can vary significantly within different parts of a plant. While it has been extracted from the leaves of Cyclocarya paliurus and the resin of Pistacia species, further research is needed to fully understand its distribution in the roots, stems, and flowers of these and other source plants. apexbt.comnih.govnih.govnih.gov Studies on related triterpenoids suggest that these compounds can accumulate in various tissues, including bark, leaves, and woody fragments, which can influence their deposition in sedimentary environments. ogeochem.jp
Ecological and Chemotaxonomic Relevance within Plant Systems
The presence of specific triterpenoids can serve as a chemical marker for classifying plants, a field known as chemotaxonomy. explorebioscene.com The unique profile of these compounds in a plant can provide insights into its evolutionary relationships and ecological adaptations. ogeochem.jp Triterpenoids, in general, play a role in a plant's defense mechanisms and interactions with its environment. medchemexpress.com The specific ecological functions of this compound are an area of ongoing research.
Table 1: Occurrence of this compound in Various Plant Species
| Plant Species | Family | Part(s) of Plant | Reference(s) |
|---|---|---|---|
| Cyclocarya paliurus | Juglandaceae | Leaves | apexbt.comnih.govnih.gov |
| Pistacia lentiscus var. Chia | Anacardiaceae | Resin | medchemexpress.commedchemexpress.commedchemexpress.cnnih.gov |
| Pistacia integerrima | Anacardiaceae | Not specified | researchgate.netarabjchem.org |
| Pistacia chinensis | Anacardiaceae | Not specified | frontiersin.org |
| Pandanus odorifer | Pandanaceae | Not specified | researchgate.netnih.govsemanticscholar.org |
| Alnus cremastogyne | Betulaceae | Pods | nih.govresearchgate.net |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Beta-amyrone (B8019628) |
| Stigmasterol |
Biosynthesis and Metabolic Pathways of 28 Demethyl Beta Amyrone
Overview of Triterpenoid (B12794562) Biosynthesis
Triterpenoids represent a vast and structurally diverse class of natural products derived from a 30-carbon precursor. nih.gov Their biosynthesis is a fundamental aspect of both primary and specialized metabolism in plants. frontiersin.org
The journey to any triterpenoid begins with the synthesis of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways for their production, which are compartmentalized within the cell. oup.comnih.gov
The Mevalonate (MVA) pathway , located in the cytoplasm, endoplasmic reticulum, and peroxisomes, is the primary source of precursors for sesquiterpenes (C15) and triterpenoids (C30). frontiersin.orgresearchgate.netmdpi.com It starts from acetyl-CoA and proceeds through a series of enzymatic steps. google.com
The Methylerythritol Phosphate (MEP) pathway occurs in the plastids and is responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. oup.comresearchgate.netmdpi.com
While these pathways are spatially separate, metabolic crosstalk can occur, allowing for the exchange of intermediates. researchgate.net For triterpenoid synthesis, the MVA pathway is the principal route. nih.govfrontiersin.org
Table 1: Comparison of MVA and MEP Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Cellular Location | Cytoplasm, Endoplasmic Reticulum, Peroxisomes frontiersin.orgresearchgate.net | Plastids oup.comfrontiersin.org |
| Starting Materials | Acetyl-CoA oup.comgoogle.com | Pyruvate and Glyceraldehyde-3-phosphate oup.comgoogle.com |
| Primary Products | Sesquiterpenes, Triterpenes, Sterols researchgate.netmdpi.com | Monoterpenes, Diterpenes, Carotenoids researchgate.net |
| Key Precursor | Farnesyl diphosphate (FPP) | Geranylgeranyl diphosphate (GGPP) |
The first committed step towards triterpenoid synthesis involves the "head-to-head" condensation of two C15 farnesyl diphosphate (FPP) molecules. nih.gov This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS) to form the linear C30 hydrocarbon, squalene. annualreviews.org
Squalene itself is not yet ready for cyclization. It must first be oxidized by squalene epoxidase (SQE), also known as squalene monooxygenase. frontiersin.organnualreviews.org This enzyme utilizes molecular oxygen and NADPH to introduce an epoxide ring, converting squalene into (3S)-2,3-oxidosqualene. nih.govfrontiersin.org This molecule is a critical branch point in isoprenoid metabolism, serving as the direct precursor for the synthesis of both sterols (like cycloartenol (B190886) in plants) and a vast array of cyclic triterpenoids. nih.govfrontiersin.orgnih.govnih.gov
The immense structural diversity of triterpenoids arises primarily from the action of oxidosqualene cyclases (OSCs). nih.govfrontiersin.org These enzymes catalyze one of the most complex known reactions in biochemistry, folding the linear 2,3-oxidosqualene (B107256) substrate into a specific conformation and initiating a cascade of cyclizations and rearrangements to produce a polycyclic scaffold. nih.govannualreviews.org
For the biosynthesis of 28-Demethyl-beta-amyrone, the key OSC is beta-amyrin (B1666858) synthase (bAS) . nih.gov This enzyme specifically directs the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene skeleton known as β-amyrin. frontiersin.orgnih.govresearcher.life The formation of β-amyrin is the first committed step in the synthesis of the oleanane-type triterpenoid family, to which this compound belongs. nih.govresearcher.life
Post-Cyclization Modifications Leading to this compound
The β-amyrin skeleton produced by bAS is not the final product but rather a scaffold that undergoes extensive "tailoring" reactions. These modifications, primarily oxidations, are crucial for the functional diversification of triterpenes. google.comfrontiersin.org
Cytochrome P450 monooxygenases (CYPs) are a massive superfamily of enzymes that play a central role in decorating the core triterpene structures. frontiersin.orgresearchgate.netogeochem.jpresearchgate.net They catalyze regio- and stereospecific oxidative reactions, such as hydroxylation, epoxidation, and the formation of carbonyl or carboxyl groups. frontiersin.orgoup.com This P450-catalyzed functionalization is a key driver of the chemical diversity observed in plant triterpenoids and is essential for producing the final bioactive compounds. frontiersin.orgfrontiersin.org
The formation of this compound from the β-amyrin scaffold is a two-stage process involving oxidation followed by the loss of a carbon atom.
C-28 Oxidation: The first stage is the oxidation of the methyl group at the C-28 position of β-amyrin. This reaction is catalyzed by a specific type of P450 enzyme known as a C-28 oxidase. A well-characterized example is CYP716A12 from Medicago truncatula. frontiersin.orgnih.gov This multifunctional oxidase performs a sequential three-step oxidation of the C-28 methyl group on β-amyrin, first to an alcohol (erythrodiol), then to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid, yielding oleanolic acid . nih.govfrontiersin.orgnih.gov Several other CYP716A subfamily enzymes from different plants have been shown to perform this same C-28 oxidation. nih.govnih.gov
C-28 Demethylation (Decarboxylation): The resulting oleanolic acid serves as the direct precursor for nor-triterpenoids that lack the C-28 carbon. frontiersin.org The formation of the 28-noroleanane structure, as seen in this compound (28-Norolean-12-en-3-one), necessitates the removal of the C-28 carboxyl group. This loss of a carbon atom is achieved through a decarboxylation reaction. nih.govtandfonline.com While the specific enzyme responsible for the decarboxylation of oleanolic acid to yield the final 28-noroleanane skeleton has not been definitively characterized, this step is the proposed final transformation in the biosynthesis of this class of compounds. frontiersin.org
Table 2: Proposed Biosynthetic Sequence from β-Amyrin to this compound
| Step | Precursor | Key Enzyme(s) | Product(s) | Description |
| 1 | β-Amyrin | C-28 Oxidase (e.g., CYP716A12) frontiersin.orgnih.gov | Erythrodiol, Oleanolic Aldehyde, Oleanolic Acid | Sequential three-step oxidation of the C-28 methyl group to a carboxyl group. frontiersin.org |
| 2 | Oleanolic Acid | Decarboxylase (putative) | 28-Noroleanane skeleton | Removal of the C-28 carboxyl group to form the demethylated triterpenoid backbone. frontiersin.orgnih.gov |
| 3 | 28-Norolean-12-en-3-ol | Oxidase/Dehydrogenase (putative) | This compound | Oxidation of the C-3 hydroxyl group to a ketone. |
Proposed Biosynthetic Route from Beta-Amyrin Derivatives
The biosynthesis of this compound, also known as 28-Norolean-12-en-3-one, is understood to proceed from the common oleanane-type triterpene precursor, beta-amyrin. pnas.orgfrontiersin.orgmedchemexpress.cn The formation of beta-amyrin itself is the first committed step in this specific branch of triterpenoid synthesis, catalyzed by the enzyme β-amyrin synthase (bAS), which cyclizes 2,3-oxidosqualene. pnas.org
Following the creation of the initial β-amyrin skeleton, a series of modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (P450s) to generate structural diversity. frontiersin.orgfrontiersin.org The proposed pathway to this compound involves the following key steps:
Oxidation of Beta-amyrin to Beta-amyrone (B8019628) : The hydroxyl group at the C-3 position of the β-amyrin backbone is oxidized to a ketone, yielding β-amyrone. The presence of triterpenoid ketones like β-amyrone in plants such as sorghum suggests that this is a common enzymatic step. nih.govresearchgate.net
Modification and Removal of the C-28 Methyl Group : The defining feature of this compound is the absence of the methyl group typically found at the C-28 position of the oleanane (B1240867) skeleton. This demethylation is likely a multi-step process. It is proposed that a P450 enzyme first oxidizes the C-28 methyl group, potentially to a carboxylic acid. A subsequent decarboxylation event would then remove this group, resulting in the final 28-demethylated structure. While P450-catalyzed oxidations at this position are well-documented in the biosynthesis of other triterpenoids like oleanolic acid, the specific enzymes responsible for the final demethylation step remain to be fully characterized. frontiersin.org
Table 1: Proposed Biosynthetic Steps to this compound
| Step | Precursor | Product | Probable Enzyme Class |
|---|---|---|---|
| 1 | 2,3-Oxidosqualene | Beta-amyrin | β-amyrin synthase (Oxidosqualene Cyclase) |
| 2 | Beta-amyrin | Beta-amyrone | Cytochrome P450 Monooxygenase (P450) |
| 3 | Beta-amyrone | This compound | Cytochrome P450 Monooxygenase / Decarboxylase |
Molecular and Genetic Regulation of Biosynthesis in Plants
The production of triterpenoids like this compound is a tightly controlled process, regulated at the molecular and genetic levels to respond to both internal developmental programs and external environmental signals. frontiersin.orghep.com.cn This regulation ensures that these metabolically expensive compounds are produced in the correct tissues, at the appropriate times, and in the necessary quantities. frontiersin.org
Gene Expression and Enzyme Activity Regulation
The biosynthesis of triterpenoids is governed by the coordinated expression of genes encoding the necessary enzymes, from the early steps of the MVA pathway to the final tailoring reactions. oup.com This genetic control is largely managed by transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. numberanalytics.com
Several families of transcription factors have been identified as key regulators of triterpene synthesis. numberanalytics.com
bHLH Transcription Factors : In the model legume Medicago truncatula, the basic helix-loop-helix (bHLH) transcription factors TSAR1 and TSAR2 have been shown to regulate the biosynthesis of triterpene saponins (B1172615). oup.com They directly activate the expression of HMGR1, which encodes a rate-limiting enzyme in the MVA pathway, as well as other downstream biosynthetic genes. oup.com Overexpression of these TFs leads to a significant increase in the accumulation of triterpene saponins. oup.com
MYB Transcription Factors : This family of TFs has also been implicated in the regulation of triterpene biosynthesis in certain plant species. numberanalytics.com
Beyond transcriptional activation, regulation also occurs at the post-transcriptional and post-translational levels. The activity of biosynthetic enzymes can be modulated through modifications like phosphorylation and ubiquitination, which can alter their catalytic efficiency or stability. numberanalytics.com For instance, the levels of HMGR, a key enzyme, are controlled by the E3 ubiquitin ligase MAKIBISHI1, which is itself regulated by the TSAR transcription factors. oup.com Furthermore, studies in Bupleurum falcatum have shown that the overexpression of one pathway gene, squalene synthase (BfSS1), can influence the mRNA levels of other downstream genes, such as β-amyrin synthase, demonstrating a complex regulatory network within the pathway. nih.gov
Table 2: Key Regulators of Triterpene Biosynthesis
| Regulator Type | Example | Plant Species | Target Gene/Process | Effect |
|---|---|---|---|---|
| Transcription Factor (bHLH) | TSAR1 / TSAR2 | Medicago truncatula | HMGR1, downstream biosynthetic genes | Upregulates triterpene saponin (B1150181) biosynthesis. oup.com |
| Transcription Factor (bHLH) | MYC2 | Arabidopsis, Tomato | Sesquiterpene biosynthesis | Regulates terpene production in response to JA signaling. oup.com |
| Enzyme Overexpression | Squalene Synthase (BfSS1) | Bupleurum falcatum | Phytosterol and saikosaponin pathways | Enhances production of phytosterols (B1254722) and saikosaponins. nih.gov |
| Phytohormone | Methyl Jasmonate (MeJA) | Bupleurum falcatum | β-amyrin synthase (β-AS) | Stimulates β-AS mRNA accumulation and saikosaponin production. nih.gov |
Environmental and Developmental Influences on Triterpene Accumulation
The accumulation of triterpenoids is not static but is dynamically influenced by a range of environmental stimuli and the plant's developmental stage. frontiersin.orghep.com.cn This plasticity allows plants to adapt their chemical defenses and physiological responses to changing conditions. maxapress.com
Environmental Factors:
Light : Light intensity and photoperiod are critical factors affecting triterpene synthesis. maxapress.com In Centella asiatica, for example, exposure to full sunlight increased the content of asiaticoside (B1665284) and other compounds compared to plants grown in shade, indicating that the accumulation of certain triterpenes depends on the duration and amount of daylight. mdpi.com
Temperature : Temperature can directly affect the activity of enzymes involved in biosynthesis. numberanalytics.com Studies on Cyclocarya paliurus have found that higher temperatures are correlated with higher contents of triterpenoid saponins in the fruits of related species. frontiersin.org
Stress : Both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity) stresses are potent inducers of triterpene production as part of the plant's defense response. numberanalytics.commaxapress.comfrontiersin.org Phytohormones associated with stress signaling, such as methyl jasmonate, have been shown to strongly stimulate the expression of triterpene biosynthetic genes. nih.gov Nitric oxide (NO) has also been identified as a signaling molecule that can promote triterpenoid synthesis by up-regulating key enzyme genes in birch cells. plos.org
Developmental Factors: Triterpene accumulation is often highly specific to certain tissues and developmental stages. frontiersin.org In oats (Avena strigosa), the genes for the biosynthesis of avenacins, which are derived from β-amyrin, are expressed specifically in the epidermal cells of the root tips. pnas.org This localized production suggests a dedicated function in protecting the growing root from soil-borne pathogens. pnas.org Similarly, studies in Lotus japonicus have found that genes in a triterpene biosynthetic cluster are highly co-expressed during root and nodule development, hinting at a role in these specific developmental processes. au.dk Research on Cyclocarya paliurus has demonstrated that while the environment heavily influences total triterpenoid content, the specific types of individual triterpenoids produced are primarily determined by the plant's genotype. hep.com.cn
Table 3: Influence of External and Internal Factors on Triterpene Accumulation
| Factor | Specific Stimulus | Plant Example | Observed Effect |
|---|---|---|---|
| Environmental | Light Intensity | Centella asiatica | Increased light exposure can regulate the concentration of bioactive triterpenes. maxapress.commdpi.com |
| Temperature | Sapindus mukorossi | Higher temperatures correlated with higher triterpenoid content in fruits. frontiersin.org | |
| Stress (Drought, Salinity) | Catharanthus roseus | Stress conditions led to a significantly higher alkaloid (a type of secondary metabolite) content. frontiersin.org | |
| Stress (Elicitor) | Bupleurum falcatum | Methyl jasmonate treatment stimulated triterpene production. nih.gov | |
| Developmental | Tissue Specificity | Avena strigosa (Oats) | Biosynthetic genes for avenacins (from β-amyrin) are expressed specifically in root epidermal cells. pnas.org |
| Genotype | Cyclocarya paliurus | Genotype had a stronger effect than environment on the differentiation of individual triterpenoids. frontiersin.orghep.com.cn |
Chemical Synthesis and Derivatization Strategies for 28 Demethyl Beta Amyrone
Semi-Synthetic Approaches from Natural Precursors
Semi-synthetic methods provide a crucial bridge from readily available natural triterpenoids to valuable, and often rare, analogs like α- and β-amyrin. These approaches typically begin with highly substituted precursors, such as oleanolic acid, and involve strategic chemical transformations to achieve the desired simpler scaffold.
While the ultimate goal may be a "demethylated" C-28 structure, a fundamental transformation in the natural products chemistry of this family is the oxidation of the C-28 methyl group of α- and β-amyrin. This process is a key step in the biosynthesis of many widely occurring triterpenoic acids.
This oxidation is primarily mediated by cytochrome P450 monooxygenases (CYPs), specifically enzymes from the CYP716A subfamily. beilstein-journals.orgsemanticscholar.orgplos.org These enzymes catalyze a sequential, three-step oxidation of the C-28 methyl group on the β-amyrin skeleton. plos.orgoup.com The reaction proceeds through an alcohol intermediate (erythrodiol) and an aldehyde intermediate (oleanolic aldehyde) to ultimately yield the corresponding carboxylic acid, oleanolic acid. semanticscholar.orgplos.org This enzymatic conversion has been functionally characterized in various plant species. oup.comnih.gov For instance, CYP716A52v2 in Panax ginseng and CYP716A254 in Anemone flaccida have been identified as β-amyrin 28-oxidases that efficiently convert β-amyrin into oleanolic acid. oup.comnih.gov
This biosynthetic pathway can be reconstituted in engineered yeast (Saccharomyces cerevisiae), which allows for the controlled production of oleanolic acid from β-amyrin by co-expressing a β-amyrin synthase and a suitable CYP716A enzyme. semanticscholar.orgplos.org
| Starting Material | Key Enzyme (Example) | Intermediate Products | Final Product | Reference |
|---|---|---|---|---|
| β-Amyrin | CYP716A52v2 (β-amyrin 28-oxidase) | Erythrodiol, Oleanolic aldehyde | Oleanolic Acid | semanticscholar.orgoup.com |
Achieving the 28-demethylated scaffold from more complex, naturally abundant precursors like oleanolic acid is a key semi-synthetic challenge. This transformation is effectively a reductive decarboxylation, removing the C-28 carboxyl group to yield β-amyrin. An improved and scalable partial synthesis has been developed for this purpose. nih.govmdpi.com
| Step | Precursor | Reagents | Product | Overall Yield | Reference |
|---|---|---|---|---|---|
| 1 | Oleanolic Acid | LiAlH₄, THF | Erythrodiol (olean-12-ene-3β,28-diol) | ~81% | mdpi.com |
| 2 | Erythrodiol | I₂, Imidazole, PPh₃, THF | 3β-hydroxy-28-iodo-olean-12-ene | ||
| 3 | 3β-hydroxy-28-iodo-olean-12-ene | Zn, Acetic Acid | β-Amyrin |
Chemical Modifications and Analog Preparation for Structure-Activity Relationship (SAR) Investigations
To explore the therapeutic potential of the oleanane (B1240867) scaffold, extensive chemical modifications are undertaken to generate libraries of analogs for structure-activity relationship (SAR) studies. These modifications typically target reactive functional groups on the triterpenoid (B12794562) skeleton.
The hydroxyl group at the C-3 position is a common and convenient handle for chemical derivatization. Esterification of this group can significantly alter the molecule's physicochemical properties and biological activity. For instance, a series of benzoyl esters of β-amyrin have been synthesized to enhance its therapeutic potential. doaj.org
The synthesis involves the reaction of β-amyrin with various substituted benzoyl chlorides in the presence of a base. This method has been used to create a library of derivatives with different electronic and steric properties on the benzoyl moiety. Evaluation of these compounds has shown that the introduction of benzoyl ester groups at the C-3 position of β-amyrin can considerably improve its biological activities, such as antibiofilm and antidiabetic potentials, compared to the parent compound. doaj.org
| Parent Compound | Modification Site | Reagent Example | Derivative Class | Observed Outcome | Reference |
|---|---|---|---|---|---|
| β-Amyrin | C-3 Hydroxyl | Substituted Benzoyl Chlorides | C-3 Benzoyl Esters | Improved antibiofilm and antidiabetic activity | doaj.org |
Beyond simple esterification at C-3, the synthesis of a wide range of structurally related analogs is crucial for comprehensive SAR investigations. These modifications can involve the A-ring, the C-28 carboxyl group (in precursors like oleanolic acid), or other positions on the pentacyclic core. nih.govrsc.org
For example, SAR studies on betulinic acid, a related lupane (B1675458) triterpenoid, have shown that modifications at the C-3 hydroxyl and C-28 carboxylic acid are critical for cytotoxic potency. nih.gov Similarly, for oleanolic acid, synthetic modification of the A-ring led to the development of potent anti-inflammatory agents like 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO). nih.gov The C-28 carboxyl group of oleanolic acid can also be converted into various amides or linked to other bioactive moieties to create hybrid molecules with novel properties. rsc.orgnih.govacs.org These synthetic strategies allow for a systematic exploration of how structural changes influence biological activity, guiding the design of second-generation triterpenoids with improved therapeutic profiles. rsc.org
Advanced Analytical Methodologies for 28 Demethyl Beta Amyrone Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is the cornerstone for separating 28-Demethyl-beta-amyrone from other closely related triterpenoids and matrix components. The choice of technique depends on the analytical goal, whether it is initial screening, purification, or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of thermally stable and volatile compounds. Pentacyclic triterpenoids like this compound possess high molecular weights and low volatility, making direct GC analysis challenging. Therefore, a chemical derivatization step is typically required to enhance their volatility and improve chromatographic behavior. sci-hub.rujfda-online.com This process converts the analyte into a form more compatible with the GC environment. jfda-online.com GC-MS analysis has been successfully utilized to identify this compound in complex plant extracts. researchgate.netarabjchem.org
The derivatization process, most commonly silylation, replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and boiling point. sci-hub.ru The resulting TMS-ether derivatives are more volatile and less prone to degradation at the high temperatures used in the GC injector and column.
Once derivatized, the sample is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides two critical pieces of information: the molecular weight of the analyte from the molecular ion peak and a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for structural confirmation.
Table 1: Common Derivatization Strategies for Triterpenoid (B12794562) Analysis by GC-MS
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Rationale |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Hydroxyl (-OH), Carboxylic acid (-COOH) | Increases volatility and thermal stability by replacing active protons with a TMS group. sci-hub.ru |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Hydroxyl (-OH), Amine (-NH2) | Introduces acyl groups, which can improve volatility and chromatographic resolution. Fluorinated derivatives enhance detection sensitivity with electron capture detectors. jfda-online.com |
| Alkylation (Methylation) | Methanolic HCl, Diazomethane | Carboxylic acid (-COOH), Phenolic -OH | Converts acids to their methyl esters, which are more volatile and less polar. d-nb.info |
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method for the analysis of triterpenoids like this compound in complex mixtures, such as plant extracts. sci-hub.ru A key advantage of LC-MS is its ability to analyze compounds without prior derivatization, preserving the original structure of the analyte. sci-hub.ru This technique offers high resolution, speed, and sensitivity. sci-hub.ru
In LC-MS, the sample is first separated by HPLC, typically using a reversed-phase column (e.g., C18). The separation is based on the analyte's polarity. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is programmed to change composition over time (gradient elution) to effectively separate compounds with a wide range of polarities. mdpi.com
Following separation, the eluent is directed to the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are particularly well-suited for the analysis of relatively non-polar pentacyclic triterpenes. nih.govscispace.com These ionization techniques are generally more sensitive for such compounds compared to Electrospray Ionization (ESI). nih.gov Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity, allowing for the quantification of trace amounts of this compound by monitoring specific parent-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). mdpi.comtandfonline.com
Table 2: Comparison of LC-MS Ionization Sources for Triterpenoid Analysis
| Ionization Source | Principle | Advantages for Triterpenoids | Limitations |
|---|---|---|---|
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase via proton transfer from reagent gas ions. | Well-suited for non-polar to medium-polarity compounds; robust and reliable. mdpi.comnih.gov | Can be less sensitive than APPI for certain triterpenes in positive ion mode. nih.gov |
| Atmospheric Pressure Photoionization (APPI) | Analytes are ionized by photons from a UV lamp, often with a dopant molecule. | Generally more sensitive than APCI for triterpenes in positive ion mode. nih.gov | Requires a UV-absorbing chromophore or a suitable dopant. |
| Electrospray Ionization (ESI) | Ions are formed from charged droplets in a strong electric field. | Excellent for polar and ionizable compounds. | Less effective for non-polar compounds like many triterpenoid skeletons. nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the preliminary screening of plant extracts and for monitoring the progress of isolation procedures. nih.govscispace.com In the analysis of this compound, TLC is typically performed on plates coated with a thin layer of silica (B1680970) gel, which acts as the polar stationary phase. researchgate.net
A small spot of the sample extract is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). A common mobile phase for separating triterpenoids is a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate. scispace.commdpi.com By capillary action, the solvent moves up the plate, and the compounds in the sample separate based on their differential partitioning between the stationary and mobile phases.
Since most triterpenoids are colorless, visualization is required to see the separated spots. This can be done non-destructively using UV light (if the compound absorbs UV) or destructively by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. umich.edulibretexts.org The position of the spot is characterized by its retention factor (Rf value), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. scispace.com
Table 3: Common TLC Visualization Reagents for Triterpenoids
| Reagent | Preparation | Visualization |
|---|---|---|
| UV Light (254 nm) | N/A (for plates with fluorescent indicator) | Non-destructive. UV-active compounds appear as dark spots on a green fluorescent background. libretexts.org |
| Iodine Vapor | Iodine crystals in a sealed chamber | Semi-destructive. Compounds adsorb iodine vapor and appear as brown spots. umich.edufiu.edu |
| Liebermann-Burchard Reagent | Acetic anhydride and concentrated sulfuric acid in ethanol. researchgate.net | Destructive (requires heating). Produces characteristic colors (e.g., blue, green, brown) for triterpenoids and steroids. researchgate.net |
| p-Anisaldehyde-Sulfuric Acid | p-Anisaldehyde and sulfuric acid in ethanol. | Destructive (requires heating). A versatile stain that produces a range of specific colors for different terpenoids. researchgate.net |
Spectroscopic Techniques for Structural Elucidation
Once isolated, spectroscopy is used to determine the exact molecular structure of this compound. Each technique provides a different piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of organic molecules, including complex pentacyclic triterpenoids. mdpi.comsci-hub.st Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to piece together the carbon skeleton and assign the position of all protons and carbons. sci-hub.se
For this compound, the ¹H NMR spectrum would reveal signals for the olefinic proton at C-12, as well as a complex region of overlapping signals for the numerous methylene (B1212753) and methine protons of the cyclic system. The ¹³C NMR spectrum is particularly informative, as it typically displays a distinct signal for each of the 29 carbons in the molecule. mdpi.comsci-hub.st The chemical shift of the carbonyl carbon (C-3) would appear far downfield (around 218 ppm), while the olefinic carbons (C-12 and C-13) would resonate in the 122-145 ppm region. mdpi.com The structure is confirmed by comparing the observed NMR data with those of closely related known compounds, such as beta-amyrone (B8019628), and by analyzing the correlations in 2D NMR spectra. researchgate.netresearchgate.net
Table 4: Characteristic ¹³C NMR Chemical Shifts for the Olean-12-en-3-one Skeleton
| Carbon Atom | Typical Chemical Shift (ppm) | Structural Feature |
|---|---|---|
| C-3 | ~218 | Ketone Carbonyl |
| C-12 | ~122-125 | Olefinic Carbon |
| C-13 | ~143-145 | Olefinic Carbon |
| C-4, C-8, C-10, C-14, C-17, C-20 | 30-60 | Quaternary Carbons of the Rings |
| Methyl Carbons (C-23 to C-27, C-29, C-30) | 15-35 | Methyl Groups |
Note: Data are based on values for the closely related compound beta-amyrone and general values for the oleanane (B1240867) skeleton. mdpi.comresearchgate.net The absence of a signal for a C-28 methyl group would be a key feature for this compound.
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. researchgate.netnih.gov When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, absorbing energy and creating a unique spectrum.
The IR spectrum of this compound is expected to show distinct absorption bands that confirm its key functional groups. The most prominent feature would be a strong, sharp peak corresponding to the stretching vibration of the ketone carbonyl (C=O) group at C-3. mdpi.com Other significant absorptions would include those from the C-H stretching and bending of the numerous alkane groups in the pentacyclic structure. mdpi.com
Table 5: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850-3000 |
| C=O (Ketone) | Stretching | 1700-1720 |
| C=C (Alkene) | Stretching | 1640-1680 (often weak for tetrasubstituted alkenes) |
| C-H (sp³) | Bending | 1370-1470 |
Note: Frequencies are approximate and based on general values and data for related triterpenoid ketones. mdpi.comnih.gov
Advanced Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (EIMS), Direct Temperature-Resolved Mass Spectrometry (DTMS))
Advanced mass spectrometry techniques are pivotal in the structural elucidation and analysis of complex natural products like this compound. These methods provide detailed information on the molecular weight and fragmentation patterns, which are essential for confirming the identity and structure of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is recognized as a "soft" ionization technique, making it particularly suitable for the analysis of large, thermally unstable molecules that would otherwise fragment under harsher ionization methods. nih.govlibretexts.org This technique transforms the analyte from a liquid solution into gaseous ions with minimal residual energy, thus preserving the molecule's structural integrity. nih.gov In ESI-MS, the analyte solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases, eventually leading to the formation of gas-phase analyte ions, often with multiple charges. nih.govresearchgate.net This multiple charging phenomenon is advantageous as it brings the mass-to-charge (m/z) ratio of high-mass molecules into the detection range of common mass analyzers, such as quadrupoles. libretexts.org
For a triterpenoid like this compound, ESI-MS can provide a precise molecular weight determination. For the related compound, β-amyrone, ESI-MS analysis shows a molecular ion peak [M+H]⁺, confirming its molecular formula. mdpi.com This approach is crucial for verifying the identity of the compound in complex mixtures or after synthesis. mdpi.com The soft nature of ESI also allows for the study of non-covalent interactions, which can be valuable in understanding the compound's behavior in biological systems. escholarship.org
Direct Temperature-Resolved Mass Spectrometry (DTMS)
Direct Temperature-Resolved Mass Spectrometry (DTMS) serves as a rapid fingerprinting technique for complex organic materials, including natural resins containing triterpenoids. uva.nl In DTMS, the sample is heated directly in the high vacuum of the mass spectrometer's ion source. As the temperature is programmed to increase, different compounds volatilize and ionize at characteristic temperatures, allowing for a degree of separation based on thermal properties. This method is particularly useful for analyzing the composition of complex mixtures like plant resins where triterpenoids are major constituents. uva.nl DTMS provides a chemical fingerprint of the sample, and the resulting mass spectra can be used to identify known compounds within the mixture. uva.nl
Table 1: Mass Spectrometry Data for Related Triterpenoids
| Compound | Mass Spectrometry Technique | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| α/β-Amyrone | Electrospray Ionization (ESI) | 465 [M+H]⁺ (for C₃₀H₄₇O) | Not specified | mdpi.com |
| β-Amyrone | Mass Spectrometry (unspecified) | 424 [M]⁺ | 218, 203, 189 | scielo.br |
| α-Amyrone | Mass Spectrometry (unspecified) | 424 [M]⁺ | 218, 203, 189 | scielo.br |
Note: The molecular formula for α/β-amyrenone in the cited study was C₃₀H₄₇O, corresponding to the [M+H]⁺ peak at m/z 465. mdpi.com Standard β-amyrone has a molecular formula of C₃₀H₄₈O. nih.gov
Purity Assessment and Crystallographic Characterization
The purity and crystalline structure of this compound are critical parameters that influence its chemical and biological properties. Accurate assessment of these characteristics is fundamental for reliable scientific research.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like triterpenoids. mdpi.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the related compound mixture α,β-amyrenone, HPLC analysis was used to confirm the success of its synthesis and to determine its purity, which was found to be approximately 99.66%. mdpi.comresearchgate.net Commercial suppliers of this compound also utilize HPLC to guarantee a purity of 98% or higher. chem-norm.com
Table 2: Purity Assessment of this compound and Related Compounds
| Compound | Analytical Method | Reported Purity | Source |
|---|---|---|---|
| This compound | HPLC | ≥98% | chem-norm.com |
| α,β-Amyrenone | HPLC | ~99.66% | mdpi.comresearchgate.net |
Crystallographic Characterization
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com For the related compound α,β-amyrenone, XRD analysis confirmed its crystalline nature by revealing distinct diffraction peaks. mdpi.com The presence of sharp and intense crystalline reflections, such as those observed between 13° and 15° for α,β-amyrenone, is characteristic of a well-ordered crystal lattice. mdpi.com Such crystallographic data provides unambiguous proof of structure and insights into the solid-state packing of the molecules. mdpi.com
The process of crystallographic characterization involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov This detailed structural information includes bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and stability. nih.gov
Biological Activities and Mechanistic Investigations of 28 Demethyl Beta Amyrone
Investigation of Anti-Inflammatory Mechanisms
Extensive literature searches did not yield specific data on the direct anti-inflammatory mechanisms of 28-Demethyl-beta-amyrone. The following subsections detail the areas where information is currently unavailable for this specific compound.
Inhibition of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin Production
Currently, there is a lack of available scientific literature detailing the specific effects of this compound on the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins.
Suppression of Nitric Oxide (NO) Production and Nitric Oxide Synthase (iNOS) Activity
Specific studies investigating the role of this compound in the suppression of nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS) have not been identified in the current body of scientific research.
Modulation of Pro- and Anti-Inflammatory Cytokine Levels (e.g., IL-6, IL-10)
There is no available research data on the specific modulatory effects of this compound on the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) or anti-inflammatory cytokines like Interleukin-10 (IL-10).
Interference with Nuclear Factor-kappa B (NF-κB) Signaling Pathways
The interaction and potential interference of this compound with the Nuclear Factor-kappa B (NF-κB) signaling pathways have not been documented in the reviewed scientific literature.
Exploration of Antimicrobial Properties
While broad antimicrobial data is limited, specific research has been conducted on the antitoxin properties of this compound.
Antitoxin Effects (e.g., against Staphylococcal Enterotoxins)
This compound, also known as 28-Norolean-12-en-3-one, has been investigated for its potential as an antitoxin against Staphylococcal enterotoxins (SEs), which are produced by Staphylococcus aureus and are a common cause of food poisoning. mdpi.com
Computational modeling and docking studies have explored the interaction between this compound and Staphylococcal enterotoxins A (SEA) and B (SEB). mdpi.com These studies predict that the compound can bind to the toxins, potentially neutralizing their toxic effects.
In the case of SEA, this compound is predicted to form a stable complex through the formation of two hydrogen bonds with the amino acid residues GLN43 and GLY227 in the binding site of the toxin. mdpi.com For SEB, a hydrogen-bond interaction is predicted with the HIS59 residue in its binding site. mdpi.com These interactions suggest that this compound could act as an effective inhibitor for SEA. mdpi.com The binding affinity is a key factor in this potential antitoxin activity.
The following table summarizes the predicted binding interactions from the computational docking study:
| Toxin | Interacting Residues in Toxin's Binding Site | Type of Bond |
| Staphylococcal Enterotoxin A (SEA) | GLN43, GLY227 | Hydrogen Bond |
| Staphylococcal Enterotoxin B (SEB) | HIS59 | Hydrogen Bond |
These findings highlight the potential of this compound as a therapeutic agent against the toxic effects of these bacterial toxins. mdpi.com
Antifungal Activities
Inhibition of Microbial Biofilm Formation
There is a lack of specific research data on the inhibition of microbial biofilm formation by this compound. Scientific literature detailing its efficacy, such as the minimum biofilm inhibitory concentration (MBIC) or percentage of biofilm reduction against specific microorganisms, could not be identified in the conducted search. The potential of related triterpenoid (B12794562) compounds to interfere with biofilm formation has been a subject of scientific inquiry, but direct evidence for this compound is not presently available.
Enzyme Modulatory Effects
Inhibition of Alpha-Glucosidase
Detailed mechanistic investigations and specific inhibitory data (e.g., IC50 values) for this compound against alpha-glucosidase are not extensively reported in the available scientific literature. Alpha-glucosidase inhibitors are compounds that interfere with the activity of the alpha-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose. While other triterpenoids have been studied for their potential to inhibit this enzyme, specific findings related to this compound are not well-documented.
Inhibition of Pancreatic Lipase (B570770)
Inhibition of Acetylcholinesterase (AChE)
Research detailing the inhibitory activity of this compound against acetylcholinesterase (AChE), including inhibitory constants (Ki) or IC50 values, is not widely available. Acetylcholinesterase is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The interaction of various compounds with AChE is a significant area of research; however, specific studies focusing on this compound are limited.
Antiviral Properties and Interactions
Characterization of Antioxidant Mechanisms
The direct neutralization of free radicals is a primary mechanism of antioxidant action. The free radical scavenging potential of compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gove3s-conferences.org In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change. nih.gov
Pentacyclic triterpenes, such as the structurally related oleanolic acid, have demonstrated significant free radical scavenging effects in these assays. nih.govmdpi.com This activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.govresearchgate.net The capacity to directly quench these reactive species helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. nih.govsci-hub.se
Beyond direct scavenging, pentacyclic triterpenoids can exert an indirect antioxidant effect by enhancing the activity of the body's own antioxidant enzymes. mdpi.com This system includes crucial enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com
Research on related compounds has shown that they can increase the activity of these protective enzymes. For instance, oleanolic acid was found to increase SOD and GPx activity in animal models. mdpi.com Similarly, the pentacyclic triterpenoid lupeol (B1675499) has been reported to augment the cellular glutathione pool and the activity of antioxidant enzymes. nih.gov By upregulating these endogenous defense systems, these compounds help to maintain cellular redox balance and protect against oxidative damage.
Modulation of Metabolic Pathways (e.g., Lipid Metabolism, Adipogenesis)
Triterpenoids have emerged as significant modulators of various metabolic processes, including the metabolism of lipids and the differentiation of fat cells (adipogenesis). nih.gov Their influence on these pathways suggests potential applications in the management of metabolic disorders.
Studies on α,β-amyrenone, the oxidized derivative of the parent compound β-amyrin, have shown that this mixture can effectively lower plasma triglyceride levels in vivo. nih.gov Furthermore, in vitro assays revealed that α,β-amyrenone inhibits key digestive enzymes involved in carbohydrate and lipid metabolism, including lipase, α-amylase, and α-glucosidase. mdpi.com The inhibition of lipase, in particular, is a recognized strategy for reducing the absorption of dietary fats. mdpi.com
Moreover, related triterpenic acids like oleanolic acid have been shown to interfere with adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.gov This anti-adipogenic effect is a key mechanism for controlling fat mass.
| Enzyme | Inhibitory Activity | Reference |
|---|---|---|
| Lipase | IC₅₀ = 1.193 µg/mL | mdpi.com |
| α-Glucosidase | 96.59% inhibition at 1.6 µg/mL | mdpi.com |
| α-Amylase | Inhibitory effect observed | mdpi.com |
The metabolic effects of pentacyclic triterpenoids are often mediated through their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.com The PPAR family consists of three subtypes—PPARα, PPARβ/δ, and PPARγ—that act as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation. nih.govnih.gov
Research has shown that oleanolic acid can promote the expression of PPARα, which is highly expressed in the liver and plays a major role in fatty acid oxidation. nih.gov Conversely, other triterpenoids like asiatic acid have been found to inhibit adipogenesis by down-regulating the expression of PPARγ, the master regulator of fat cell differentiation. mdpi.com This dual-modulatory capability highlights the nuanced way in which these compounds can influence metabolic homeostasis. The interaction with PPAR signaling pathways provides a direct molecular mechanism for the observed effects of pentacyclic triterpenoids on lipid metabolism and adiposity. nih.govmdpi.com
Lack of Publicly Available Research on this compound's Influence on the PI3K-Akt Pathway
Despite a comprehensive search of available scientific literature, no specific studies detailing the influence of the chemical compound this compound on the components of the PI3K-Akt signaling pathway were identified.
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Due to its frequent dysregulation in various diseases, particularly cancer, it is a subject of intense research and a key target for therapeutic development.
However, current research appears not to have explored the specific interactions between this compound and the molecular components of this pathway, such as PI3K and Akt. Consequently, there is no data available to generate an article section with detailed research findings or data tables on this particular topic as requested.
Further scientific investigation is required to determine if this compound has any modulatory effects on the PI3K-Akt pathway. Such research would be necessary to elucidate any potential biological activities and mechanistic actions of this compound in relation to this crucial signaling cascade.
Structure Activity Relationship Sar Studies of 28 Demethyl Beta Amyrone and Its Analogs
Elucidation of Essential Structural Motifs for Biological Potency
The biological potency of 28-Demethyl-beta-amyrone is intrinsically linked to its pentacyclic triterpenoid (B12794562) scaffold. This class of compounds, derived from the 30-carbon precursor 2,3-oxidosqualene (B107256) in eukaryotes, possesses a rigid and complex three-dimensional structure that serves as a foundation for interaction with various biological targets. nih.gov
Key structural motifs essential for the bioactivity of this compound and its analogs include:
The Oleanane (B1240867) Skeleton: this compound is a derivative of β-amyrin, possessing an oleanane-type pentacyclic scaffold. nih.gov This core structure is fundamental to its biological profile, providing the correct orientation of functional groups for receptor engagement.
The C-3 Ketone: The presence of a ketone group at the C-3 position is a defining feature. nih.gov This is the result of the oxidation of the C-3 hydroxyl group found in its precursor, β-amyrin. This ketone can participate in hydrogen bonding and other electrostatic interactions within a receptor's binding site, which is a common feature in many bioactive triterpenoid ketones. uea.ac.uk
The C-12 Double Bond: The double bond between carbon 12 and 13 is a characteristic feature of the β-amyrin series and is retained in this compound. This region introduces planarity and electron density to the otherwise saturated ring system, which can be critical for specific biological interactions.
Absence of the C-28 Methyl Group: The defining feature of this compound is the lack of a methyl group at the C-17 position (traditionally numbered as C-28 in the context of its parent compound, oleanolic acid). In many related triterpenoids, this position is occupied by a methyl or a carboxyl group, and modifications at this site are known to significantly alter bioactivity. nih.gov The absence of this group in this compound distinguishes it from its close analog β-amyrone and is critical to its specific activity profile, such as its function as an antitoxin against Staphylococcal enterotoxins. medchemexpress.com
Impact of Specific Functional Group Modifications on Bioactivity Profiles
Modifications to the functional groups on the triterpenoid scaffold can lead to significant changes in biological activity, a principle that forms the basis of SAR. By comparing this compound to its close analogs, the influence of specific groups can be determined.
The most direct comparison is with β-amyrone, which differs only by the presence of a methyl group at the C-17 position (C-28).
Modification at C-28: The removal of the C-28 methyl group to yield this compound has a profound impact on its biological target profile. While β-amyrone demonstrates anti-inflammatory activity by inhibiting COX-2, as well as antifungal and enzyme-inhibiting properties against α-glucosidase and acetylcholinesterase (AChE), this compound is specifically noted for its ability to counteract the toxic effects of Staphylococcal enterotoxins. medchemexpress.commedchemexpress.com Furthermore, computational studies have shown that this compound exhibits a strong binding affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, with a calculated binding free energy of -8.3 Kcal/mol. researchgate.net This suggests that the space occupied by the C-28 methyl group in β-amyrone may hinder optimal binding to certain targets, while its absence in this compound creates a more favorable interaction profile for others.
Modification at C-3: The ketone at the C-3 position is a crucial functional group. Its precursor, β-amyrin, has a hydroxyl group at this position. The oxidation to a ketone in β-amyrone (and by extension, in this compound) alters the molecule's polarity and hydrogen-bonding capability. For instance, in studies on related triterpenoids like betulinic acid, modifications at the C-3 position are essential for anti-HIV activity. nih.gov Often, esterification at this position can modulate the compound's properties. nih.gov The C-3 ketone in this compound is thus a key determinant of its interactions with biological systems.
The following table summarizes the impact of these key functional groups by comparing related compounds.
| Compound Name | Key Functional Group at C-3 | Key Functional Group at C-17 (C-28 position) | Reported Biological Activity |
| β-amyrin | Hydroxyl (-OH) | Methyl (-CH3) | Precursor; exhibits some anti-inflammatory and other activities. nih.gov |
| β-amyrone | Ketone (=O) | Methyl (-CH3) | Anti-inflammatory (COX-2 inhibitor), antifungal, antiviral, α-glucosidase and AChE inhibitor. medchemexpress.com |
| This compound | Ketone (=O) | Hydrogen (-H) | Antitoxin for Staphylococcal enterotoxins; potent binding to SARS-CoV-2 spike protein. medchemexpress.comresearchgate.net |
| Oleanolic Acid | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Wide range of activities including hepatoprotective and anti-inflammatory. researchgate.net |
This table is generated based on data from cited research to illustrate the impact of functional group modifications.
Stereochemical Influences on Receptor Binding and Biological Response
The biological activity of natural products is almost always dependent on their specific three-dimensional structure, or stereochemistry. Triterpenoids like this compound have a complex and rigid conformation with multiple chiral centers.
The IUPAC name for the closely related β-amyrone—(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one—highlights the defined stereochemistry at its numerous chiral centers. nih.gov This precise spatial arrangement of the rings and substituents is critical for the molecule to fit into the specific binding pockets of protein targets, such as enzymes or receptors.
The biosynthesis of triterpenes is carried out by enzymes, such as cytochrome P450s, that perform highly regio- and stereo-specific modifications. nih.gov This enzymatic control ensures the production of a single, specific stereoisomer. This inherent stereochemical purity is essential for a consistent and specific biological response, as different stereoisomers of a drug can have vastly different activities or even opposing effects. Therefore, the defined stereochemistry of the oleanane scaffold in this compound is an indispensable factor for its receptor binding and subsequent biological effects.
Future Perspectives and Advanced Research Directions
Engineered Biosynthesis for Sustainable Production and Diversification
The natural abundance of many valuable triterpenoids, including likely 28-Demethyl-beta-amyrone, is often low, making extraction from plant sources economically and ecologically challenging. fraunhofer.de Metabolic engineering and synthetic biology offer a sustainable alternative to traditional chemical synthesis or extraction methods. oup.comresearchgate.net
The reconstruction of triterpenoid (B12794562) biosynthetic pathways in microbial and plant-based heterologous hosts is a promising strategy for scalable production. oup.com Organisms like the bacterium Escherichia coli and the plant Nicotiana benthamiana have been successfully engineered as "green factories" for complex molecules. oup.comresearchgate.net
Escherichia coli : As a prokaryotic host, E. coli is well-characterized and genetically tractable. oup.com It has been used to reconstitute pathways for triterpenoid precursors, such as dammarenediol-II, by co-expressing genes for enzymes like squalene (B77637) synthase and epoxidase. researchgate.net A similar approach could be designed for this compound by introducing the relevant oxidosqualene cyclase (OSC) and tailoring enzymes into an engineered E. coli strain.
Nicotiana benthamiana : This plant has emerged as a particularly effective chassis for producing plant-derived triterpenoids. frontiersin.org A transient expression system using Agrobacterium tumefaciens to deliver biosynthetic genes into N. benthamiana leaves is simple, flexible, and scalable. frontiersin.orgnih.govjove.com This method allows for the rapid testing of enzyme combinations and the production of significant quantities of compounds like oleanolic acid, a derivative of β-amyrin, in a matter of days. frontiersin.orgjove.comnih.gov For instance, the "Tsukuba system," which uses a geminiviral replicon vector, has been shown to increase the yield of oleanolic acid 13.1-fold compared to conventional vectors. frontiersin.orgnih.govnih.gov Such established platforms could be readily adapted for high-yield production of this compound.
| Host System | Type | Key Advantages | Example Triterpenoid Produced | Citations |
| Escherichia coli | Prokaryote | Genetically tractable, rapid growth. | Dammarenediol-II, Ambrein | oup.comresearchgate.net |
| Saccharomyces cerevisiae (Yeast) | Eukaryote | Robust, good precursor supply, GRAS status. | Soyasapogenol B, Gypsogenic acid | oup.comnih.govnih.gov |
| Nicotiana benthamiana | Plant | Scalable transient expression, proper folding of plant enzymes. | Oleanolic acid, Maslinic acid, β-amyrin | frontiersin.orgnih.govjove.comnih.gov |
Combinatorial biosynthesis involves combining enzymes from different organisms or pathways within a single heterologous host to generate novel chemical structures not found in nature. oup.comnih.gov This strategy is a powerful tool for creating libraries of analogs for structure-activity relationship (SAR) studies. rsc.orguea.ac.uk
The process begins with a foundational triterpene skeleton, such as that of this compound. This backbone can then be modified by a suite of "decorating" enzymes, primarily cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), which add functional groups like hydroxyls or sugars at various positions. oup.comresearchgate.net For example, P450s are known to be key drivers of triterpene diversification. oup.comfrontiersin.org By co-expressing the cyclase for this compound with a curated library of P450s from various plants and fungi, it would be possible to generate a collection of novel hydroxylated derivatives. rsc.orgrsc.org This approach has been successfully used to produce rare and new-to-nature triterpenoids, some of which exhibited enhanced bioactivity compared to the parent compound. nih.govrsc.org
Advanced Computational Chemistry Approaches for Mechanistic Insights and Predictive Modeling
Computational chemistry and network pharmacology provide powerful in silico tools to predict the biological targets of natural products and understand their mechanisms of action (MoA), thereby accelerating drug discovery. mdpi.com While specific computational studies on this compound are not yet prevalent, research on its close analog, β-amyrone, demonstrates the potential of these methods. mdpi.com
A network pharmacology study on compounds from corn silk identified β-amyrone as a key bioactive molecule with potential anti-obesity effects. mdpi.com Molecular docking simulations, a core technique in computational chemistry, were used to model the interaction between β-amyrone and various protein targets. The study revealed that β-amyrone could bind stably to key proteins in major metabolic signaling pathways, such as the PPAR and PI3K-Akt pathways. mdpi.com Notably, the binding affinity of β-amyrone to targets like FGF2 was predicted to be stronger than that of known positive controls. mdpi.com
These computational approaches could be applied to this compound to:
Predict Biological Targets : Screen the compound in silico against databases of protein structures to identify potential binding partners.
Elucidate Mechanism of Action : Analyze the binding modes and interactions to understand how this compound might exert its effects at a molecular level, for instance, its known antitoxin activity. medchemexpress.com
Guide Analog Design : Predict how structural modifications (such as those generated via combinatorial biosynthesis) would affect binding affinity and selectivity, allowing for the rational design of more potent and specific analogs.
Comprehensive Elucidation of Broader Biological and Ecological Roles
The known biological activity of this compound is as an antitoxin effective against the toxic effects of Staphylococcal enterotoxins. medchemexpress.com However, as a member of the triterpenoid class, it likely possesses a wider range of biological and ecological functions. oup.commdpi.comresearchgate.net
Triterpenoids are crucial components of plant defense systems. fraunhofer.deoup.com They can act as deterrents against herbivores and protect against microbial pathogens. oup.comresearchgate.net The presence of this compound in the resin of Pistacia species suggests it may play a role in protecting the plant from biotic stresses. medchemexpress.com Future research should aim to comprehensively investigate its:
Antimicrobial and Antiviral Properties : Building on the known antitoxin effect, its activity against a broader range of bacteria, fungi, and viruses should be assessed. Its structural relative, β-amyrone, has shown antifungal and antiviral activity. medchemexpress.com
Anti-inflammatory and Metabolic Effects : Many triterpenoids, including β-amyrone, exhibit anti-inflammatory activity and can modulate metabolic enzymes like α-glucosidase and lipase (B570770). medchemexpress.commdpi.comresearchgate.net Investigating these potential effects for this compound could open new therapeutic avenues.
Ecological Functions : Field and laboratory studies could clarify its role in plant-herbivore and plant-pathogen interactions, as well as potential allelopathic functions. oup.commdpi.com Triterpenoids are known to be pivotal in modulating ecological interactions. oup.com
Development of High-Throughput Screening Platforms for Bioactivity Assessment
To efficiently explore the full biological potential of this compound and the novel analogs generated through combinatorial biosynthesis, high-throughput screening (HTS) platforms are essential. bmglabtech.comwikipedia.org HTS uses robotics, automation, and sensitive detection methods to rapidly test thousands of compounds for their activity against specific biological targets. bmglabtech.comwikipedia.orgresearchgate.net
The process involves several key steps:
Assay Development : Creating miniaturized biological or biochemical assays in microplate formats (e.g., 384- or 1536-well plates). bmglabtech.com These assays can measure target engagement, enzyme inhibition, cellular responses, or phenotypic changes.
Automation : Using robotic systems for liquid handling, reagent addition, incubation, and plate reading to ensure speed and reproducibility. wikipedia.orgresearchgate.net
Screening : Testing a library of compounds—in this case, this compound and its derivatives—at one or multiple concentrations against the target assay.
Data Analysis : Automated analysis of the large datasets generated to identify "hits"—compounds that show significant activity. mdpi.com
By developing HTS platforms tailored to screen for activities such as enzyme inhibition (e.g., against bacterial toxins or metabolic enzymes), receptor binding, or anti-proliferative effects on cancer cell lines, researchers can systematically and rapidly map the bioactivity profile of this compound and its analogs. uea.ac.ukmdpi.com This accelerates the identification of lead compounds for further development. bmglabtech.com
Q & A
Basic Research Questions
Q. How is 28-Demethyl-beta-amyrone identified and isolated from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., chloroform or ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS. The compound's low solubility in water necessitates polar organic solvents for efficient extraction . Structural confirmation relies on spectroscopic methods:
- NMR : Key signals include methyl group resonances (δ 0.8–1.5 ppm for C-23/C-24 methyls) and carbonyl groups (δ ~200 ppm in -NMR).
- Mass Spectrometry : The molecular ion peak at m/z 410.36 (exact mass) confirms the formula .
Q. What are the key spectroscopic markers for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Absence of a methyl group at C-28 distinguishes it from β-amyrone. Look for characteristic triplet signals for geminal methyl groups (e.g., δ 0.82 ppm for C-23 and C-24).
- IR Spectroscopy : A strong absorption band near 1700 cm indicates the presence of a ketone group.
- High-Resolution MS : A molecular ion peak at m/z 410.3634 (0.0005) confirms the empirical formula .
Q. What are the primary challenges in standardizing purity assessments for this compound?
- Methodological Answer : Due to its triterpenoid structure, impurities from biosynthetic analogs (e.g., β-amyrone) are common. Researchers should:
- Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to achieve >95% purity.
- Validate purity via -NMR to detect trace contaminants, particularly demethylation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Variability arises from differences in assay conditions (e.g., cell lines, solvent carriers). To mitigate:
- Standardize solvent use: DMSO concentrations should not exceed 0.1% to avoid cytotoxicity.
- Include positive controls (e.g., β-amyrone) to benchmark activity.
- Perform dose-response curves (IC/EC) across multiple replicates to validate reproducibility .
Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?
- Methodological Answer :
- Isotopic Labeling : Feed -acetate to Pistacia lentiscus cultures and track incorporation via LC-MS/MS.
- Gene Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., CYP450 enzymes) and monitor metabolite profiles.
- Enzyme Assays : Recombinantly express oxidoreductases suspected of catalyzing demethylation and measure substrate specificity .
Q. How should researchers design studies to investigate the ecological role of this compound in plant defense?
- Methodological Answer :
- Field Experiments : Apply purified compound to plant leaves and quantify herbivore deterrence (e.g., feeding assays with Spodoptera littoralis).
- Metabolomic Profiling : Compare secondary metabolite profiles of wild-type and stressed plants using UPLC-QTOF-MS.
- Statistical Validation : Use multivariate analysis (PCA/PLS-DA) to correlate compound abundance with defense phenotypes .
Q. What analytical approaches are critical for detecting this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate to remove lipids/proteins.
- LC-MS/MS : Use a triple quadrupole system in MRM mode with transitions m/z 410.36 → 273.18 (quantifier) and 410.36 → 255.12 (qualifier).
- Matrix Effects : Normalize using deuterated internal standards (e.g., β-amyrone-D) to account for ion suppression .
Methodological Notes
- Data Validation : Always cross-reference NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw) to validate structural assignments .
- Experimental Reproducibility : Document solvent purity, instrument calibration, and biological replicates per standards in Analytical Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
